4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of multiple heteroatoms in this compound’s structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes . The triazole ring can be introduced via a Huisgen cycloaddition reaction between an azide and an alkyne . The final step involves coupling the oxadiazole and triazole intermediates under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The compound’s heterocyclic structure allows it to interact with various biological macromolecules, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer activities.
1,2,3-Triazole derivatives: Widely studied for their antiviral and anticancer properties.
4-chlorophenyl derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine stands out due to its unique combination of oxadiazole and triazole rings, which confer enhanced biological activity and stability . This makes it a promising candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-2-26-14-9-7-13(8-10-14)25-16(20)15(22-24-25)18-21-17(23-27-18)11-3-5-12(19)6-4-11/h3-10H,2,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEWIJPWQRLWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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